Procuring 2-amino-4,6-dinitrophenol (picramic acid) for DDNP or dye synthesis requires strict safety handling; our wetted material (≥20% H₂O) mitigates shock/friction sensitivity while preserving amino reactivity. Key differentiators:
2-Amino-4,6-dinitrophenol (CAS 96-91-3), commonly known as picramic acid, is a highly reactive nitrophenolic intermediate characterized by its dual functionality as both a phenol and an aromatic amine. In industrial procurement, it is primarily valued as the direct precursor to diazodinitrophenol (DDNP)—a lead-free primary explosive—and as a foundational building block for complex azo dyes [1]. Unlike fully nitrated analogs, the presence of the amino group at the ortho position enables critical diazotization reactions. Due to its energetic nature, the compound is typically procured and transported in a desensitized state, wetted with at least 20% water to mitigate friction and shock sensitivity while preserving its chemical utility for downstream aqueous syntheses.
Attempting to substitute 2-amino-4,6-dinitrophenol with its direct precursor, picric acid (2,4,6-trinitrophenol), fundamentally fails in both dye and explosive manufacturing workflows. Picric acid lacks the primary amine group required for diazotization, meaning it cannot undergo the azo coupling necessary to form complex dyes, nor can it undergo internal cyclization to form DDNP [1]. Furthermore, while buyers might consider procuring the downstream product (DDNP) directly, DDNP is an extremely sensitive primary explosive that poses severe transport and handling risks; procuring wetted picramic acid for controlled, on-site diazotization is the mandatory industrial standard for safety [2]. Finally, substituting the free acid with its crude sodium salt (sodium picramate) often introduces unknown manufacturing byproducts that critically degrade the purity and bulk density of the final energetic or colorant products[3].
The synthesis of diazodinitrophenol (DDNP) relies entirely on the diazotization of an ortho-amino group. 2-Amino-4,6-dinitrophenol provides this exact structural requirement, allowing for controlled reaction with sodium nitrite and hydrochloric acid to yield DDNP at approximately 80% theoretical yield with up to 98% purity under optimized industrial conditions [1]. In contrast, picric acid possesses three nitro groups and zero amino groups, resulting in a 0% yield for any direct diazotization pathway[2].
| Evidence Dimension | Diazotization yield for DDNP synthesis |
| Target Compound Data | ~80% yield (up to 98% purity) |
| Comparator Or Baseline | Picric acid (0% yield, incapable of diazotization) |
| Quantified Difference | Absolute functional requirement (80% vs 0%) |
| Conditions | Aqueous/alcoholic diazotization with NaNO2/HCl |
Procuring picramic acid is structurally mandatory for the production of DDNP-based lead-free detonators, as fully nitrated analogs cannot undergo the required reaction.
In industrial procurement, buyers must choose between the free acid (2-amino-4,6-dinitrophenol) and its sodium salt (sodium picramate). Patent data indicates that commercial sodium picramate is frequently contaminated with uncharacterized byproducts from the partial reduction of picric acid [1]. Utilizing highly refined 2-amino-4,6-dinitrophenol free acid directly resolves this, yielding DDNP with an optimal bulk density of ~0.8 g/cm³ and a homogenous crystalline structure, whereas the crude sodium salt yields inhomogeneous, poor-quality product unsuitable for volumetric dosing in detonators [1].
| Evidence Dimension | Final product (DDNP) bulk density and homogeneity |
| Target Compound Data | Refined 2-Amino-4,6-dinitrophenol (Yields optimal ~0.8 g/cm³ density, 98% purity) |
| Comparator Or Baseline | Commercial Sodium Picramate (Yields inhomogeneous, contaminated product) |
| Quantified Difference | Significant improvement in crystalline homogeneity and dosing reliability |
| Conditions | Industrial-scale diazotization and crystallization |
Selecting the refined free acid over the cheaper commercial sodium salt is critical for manufacturers requiring precise volumetric dosing in non-toxic primer formulations.
2-Amino-4,6-dinitrophenol in its dry state is a highly flammable solid and a dangerous fire/explosion risk, with a melting point of 168-169°C. However, it is highly responsive to water desensitization. Procuring the compound wetted with ≥20% water completely suppresses its explosive tendency under standard transport conditions, unlike the downstream product DDNP, which remains a highly sensitive primary explosive even with precautions, making bulk transport of DDNP highly restricted .
| Evidence Dimension | Bulk transport viability and shock/friction sensitivity |
| Target Compound Data | 2-Amino-4,6-dinitrophenol (wetted ≥20% water) (Stable for standard hazardous transport) |
| Comparator Or Baseline | Diazodinitrophenol (DDNP) (Extreme sensitivity, highly restricted bulk transport) |
| Quantified Difference | Shift from primary explosive classification to manageable flammable solid |
| Conditions | Standard commercial shipping and handling |
Procuring the wetted precursor allows facilities to safely transport the material and synthesize the primary explosive on-site, bypassing severe logistical and regulatory bottlenecks.
In textile and leather dye manufacturing, the presence of both an amino and a hydroxyl group on the aromatic ring is critical. 2-Amino-4,6-dinitrophenol serves as a key diazotizable amine that couples to form deep red and brown azo dyes with high coloring power [1]. Analogs such as 2,4-dinitrophenol lack the amino group necessary to form the azo linkage, rendering them useless as diazo components. The specific ortho-amino-phenol arrangement also facilitates strong metal complexation, which is impossible with standard dinitrophenols [1].
| Evidence Dimension | Azo linkage formation capability |
| Target Compound Data | 2-Amino-4,6-dinitrophenol (Forms stable azo dyes) |
| Comparator Or Baseline | 2,4-Dinitrophenol (Incapable of azo linkage) |
| Quantified Difference | Absolute structural necessity for diazo component function |
| Conditions | Industrial dye synthesis and textile application |
This compound is specifically required for formulating high-durability, color-fast azo dyes that cannot be achieved with standard dinitrophenols.
2-Amino-4,6-dinitrophenol is the essential precursor for manufacturing diazodinitrophenol (DDNP), a green alternative to lead azide and lead styphnate in commercial and military detonators. Procuring the wetted precursor allows for safe transport and high-yield on-site diazotization [1].
The compound's unique ortho-amino-phenol structure makes it a vital building block for textile, leather, and cosmetic dyes, providing excellent light and wash fastness through azo coupling and subsequent metal coordination [2].
As a primary metabolic reduction product of picric acid and tetryl, highly pure 2-amino-4,6-dinitrophenol is procured by environmental and toxicological laboratories as a reference standard for calibrating GC-MS and electrochemical sensors monitoring explosive degradation in soil and groundwater[3].
Explosive;Irritant